molecular formula C9H8ClN3OS B1597583 3-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]-2-(methylthio)pyridine CAS No. 252914-65-1

3-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]-2-(methylthio)pyridine

Cat. No.: B1597583
CAS No.: 252914-65-1
M. Wt: 241.7 g/mol
InChI Key: YDSPUOMNQKBJCB-UHFFFAOYSA-N
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Description

3-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]-2-(methylthio)pyridine is a synthetic organic compound characterized by a unique fusion of pyridine, oxadiazole, and thioether moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]-2-(methylthio)pyridine typically involves a multi-step procedure:

  • Formation of the 1,2,4-Oxadiazole Ring: : The oxadiazole ring can be constructed from the reaction of amidoximes with carboxylic acid derivatives.

  • Introduction of Chloromethyl Group: : Chloromethylation is achieved using reagents like paraformaldehyde and hydrochloric acid or chloromethyl ether.

  • Thioether Formation:

Industrial Production Methods

Industrial scale production requires optimization of reaction conditions to ensure high yield and purity. Key considerations include:

  • Catalysts: : Use of efficient catalysts to enhance reaction rates.

  • Reaction Temperature and Pressure: : Conditions are meticulously controlled to favor desired product formation.

  • Purification: : Employing methods like recrystallization and chromatography to obtain the compound in pure form.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The thioether group can undergo oxidation to form sulfoxides or sulfones.

  • Reduction: : The oxadiazole ring can be reduced under specific conditions.

  • Substitution: : The chloromethyl group is highly reactive and can be replaced with various nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Utilizes oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Requires reducing agents such as lithium aluminum hydride.

  • Substitution: : Involves nucleophiles like amines, thiols, and alkoxides.

Major Products

  • Oxidation: : Products like 3-[3-(Methanesulfonyl)-1,2,4-oxadiazol-5-yl]-2-(methylthio)pyridine.

  • Reduction: : Yields derivatives with modified oxadiazole rings.

  • Substitution: : Generates a variety of substituted pyridine derivatives.

Scientific Research Applications

The compound finds applications across several fields:

  • Chemistry: : Utilized as a building block for synthesizing more complex molecules.

  • Biology: : Investigated for potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: : Explored for drug development due to its unique structural features.

  • Industry: : Used in the production of specialty chemicals and as a precursor for advanced materials.

Mechanism of Action

Mechanism and Molecular Targets

The compound's biological activity is attributed to its ability to interact with specific molecular targets:

  • Enzymes: : Inhibition or modulation of enzyme activity through binding interactions.

  • Receptors: : Binding to cellular receptors, affecting signal transduction pathways.

Pathways Involved

The interaction with molecular targets can lead to various biological effects, including:

  • Signal Transduction Inhibition: : Disrupting normal cellular signaling processes.

  • Apoptosis Induction: : Triggering programmed cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 3-[3-(Bromomethyl)-1,2,4-oxadiazol-5-yl]-2-(methylthio)pyridine

  • 3-[3-(Methyl)-1,2,4-oxadiazol-5-yl]-2-(methylthio)pyridine

Highlighting Uniqueness

Compared to its analogs, 3-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]-2-(methylthio)pyridine stands out due to:

  • Reactivity: : The chloromethyl group offers versatile reactivity.

  • Stability: : A unique balance of stability and reactivity, making it suitable for diverse applications.

Properties

IUPAC Name

3-(chloromethyl)-5-(2-methylsulfanylpyridin-3-yl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3OS/c1-15-9-6(3-2-4-11-9)8-12-7(5-10)13-14-8/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDSPUOMNQKBJCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C2=NC(=NO2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383855
Record name 3-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]-2-(methylsulfanyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252914-65-1
Record name 3-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]-2-(methylsulfanyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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